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Compound of Interest

Compound Name: Antroquinonol

Cat. No.: B1665121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and preclinical data

on Antroquinonol for the treatment of metastatic pancreatic cancer. The information is

intended to guide further research and development of this novel therapeutic agent.

Introduction
Antroquinonol is a novel small molecule drug that has demonstrated promising anti-cancer

activities.[1] It is currently under investigation as a potential treatment for various malignancies,

including metastatic pancreatic cancer.[2] The U.S. Food and Drug Administration (FDA) and

the European Medicines Agency (EMA) have granted Orphan Drug Designation to

Antroquinonol for the treatment of pancreatic cancer.[1] This document summarizes the

available data from a key Phase I/II clinical trial and preclinical studies.

Mechanism of Action
Preclinical studies have elucidated that Antroquinonol exerts its anti-cancer effects through

the modulation of several key signaling pathways implicated in pancreatic cancer

pathogenesis. The primary mechanisms include:

Inhibition of the PI3K/Akt/mTOR Pathway: Antroquinonol has been shown to inhibit the

phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling

cascade.[1][3] This pathway is crucial for cell growth, proliferation, and survival. By blocking
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this pathway, Antroquinonol can induce G1 cell cycle arrest and ultimately lead to apoptosis

in pancreatic cancer cells.

Inhibition of Ras and Rho Signaling: Antroquinonol has been found to inhibit the activity of

Ras and Rho small GTP-binding proteins. It achieves this by inhibiting protein

isoprenyltransferases, such as farnesyltransferase and geranylgeranyltransferase-I, which

are essential for the activation of these signaling proteins. Given that over 90% of pancreatic

adenocarcinomas harbor activating mutations in the KRAS gene, this represents a significant

therapeutic target.

Induction of Apoptosis, Autophagy, and Senescence: Through its effects on the

aforementioned signaling pathways, Antroquinonol promotes cancer cell death through

multiple mechanisms, including apoptosis, autophagy, and senescence.
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Figure 1: Simplified signaling pathway of Antroquinonol in pancreatic cancer.

Clinical Trial Data
A Phase I/II clinical trial (NCT03310632) evaluated the safety and efficacy of Antroquinonol in
combination with standard-of-care chemotherapy (nab-paclitaxel and gemcitabine) for patients

with previously untreated metastatic pancreatic cancer.
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A total of 55 patients with chemo-naive, metastatic pancreatic ductal adenocarcinoma were

enrolled across Phase I (15 patients) and Phase II (40 patients) of the study.

The study followed a dose-escalation design in Phase I to determine the maximum tolerated

dose (MTD) of Antroquinonol, which was established at 300 mg taken orally three times a day

(tid). In Phase II, patients received Antroquinonol at the MTD in combination with the standard

regimen of nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered on days 1,

8, and 15 of a 28-day cycle.

The combination therapy demonstrated a significant improvement in survival outcomes

compared to historical data for standard treatments.

Efficacy
Endpoint

Antroquinonol
+ Gem/Nab-P

Gem/Nab-P
(Historical)

Gemcitabine
Alone
(Historical)

FOLFIRINOX
(Historical)

Median Overall

Survival (mOS)
14.1 months 8.5 months 6.7 months 11.1 months

12-Month OS

Rate
62.2% 35% 22% 48%

6-Month OS

Rate
85.5% 67% 55% 76%

Median

Progression-Free

Survival (mPFS)

5.3 months - - -

6-Month PFS

Rate
40% - - -

The addition of Antroquinonol to the standard chemotherapy regimen was generally well-

tolerated and was associated with a reduction in certain hematological adverse events

compared to historical data for nab-paclitaxel and gemcitabine alone.
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Adverse Event (All Grades)
Antroquinonol + Gem/Nab-
P

Gem/Nab-P (Historical)

Neutropenia 50% 73%

Thrombocytopenia 33% 74%

Anemia 18% 97%

Fatigue 48% 59%

Peripheral Neuropathy 18% 54%

Vomiting 73% 36%

Diarrhea 60% 44%

While gastrointestinal discomforts such as vomiting and diarrhea were increased in the

Antroquinonol arm, they were reported to be manageable.

Experimental Protocols
1. Study Design:

A Phase I/II, open-label, single-arm, multicenter study.

Phase I: A 3+3 dose-escalation design to determine the MTD of Antroquinonol.

Phase II: Expansion cohort at the MTD to evaluate efficacy and safety.

2. Patient Population:

Inclusion Criteria:

Histologically or cytologically confirmed metastatic pancreatic adenocarcinoma (Stage IV).

No prior systemic chemotherapy for metastatic disease.

Measurable disease as per RECIST v1.1.

ECOG performance status of 0 or 1.
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Adequate organ and bone marrow function.

Exclusion Criteria:

Prior treatment with nab-paclitaxel or gemcitabine.

Known brain metastases.

Significant cardiovascular disease.

3. Treatment:

Phase I:

Antroquinonol administered orally at escalating doses (starting from 200 mg tid).

Nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered intravenously on

days 1, 8, and 15 of a 28-day cycle.

Phase II:

Antroquinonol administered orally at the MTD (300 mg tid).

Nab-paclitaxel and gemcitabine administered as in Phase I.

Treatment continued until disease progression or unacceptable toxicity.

4. Assessments:

Safety: Monitored through physical examinations, vital signs, laboratory tests, and adverse

event reporting according to NCI CTCAE.

Efficacy:

Tumor assessments (CT or MRI) performed at baseline and every 8 weeks.

Primary endpoints: Median Progression-Free Survival (PFS) and 6-month PFS rate.
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Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR),

and Disease Control Rate (DCR).
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Figure 2: Workflow of the Phase I/II clinical trial of Antroquinonol.

Preclinical Studies
In preclinical models, Antroquinonol demonstrated concentration-dependent inhibition of cell

proliferation in PANC-1 and AsPC-1 human pancreatic cancer cell lines. It was shown to induce

G1 arrest of the cell cycle, followed by apoptosis. However, it is noteworthy that one study

reported minimal in vitro and in vivo antitumor activity of a synthetically produced

Antroquinonol in their preclinical models, which contrasts with other published data. This

highlights the importance of further investigation into the optimal preclinical models and dosing

schedules.

Conclusion and Future Directions
The combination of Antroquinonol with nab-paclitaxel and gemcitabine has shown promising

efficacy in a Phase I/II clinical trial for metastatic pancreatic cancer, with a notable improvement

in overall survival and a manageable safety profile. The unique mechanism of action, targeting

key oncogenic pathways, positions Antroquinonol as a potentially valuable addition to the

therapeutic armamentarium for this challenging disease. Further investigation in larger,

randomized controlled trials is warranted to confirm these findings and to fully elucidate the role

of Antroquinonol in the treatment of metastatic pancreatic cancer. A global Phase III study is

reportedly in development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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